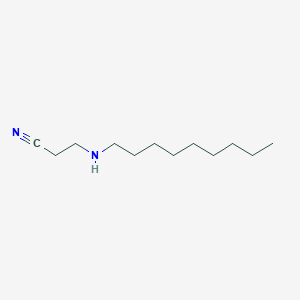
3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine” is a chemical compound that is part of the heterocyclic compounds class . It has a structure that includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms, and a phenyl ring that is substituted with three chlorine atoms .
Applications De Recherche Scientifique
Synthesis and Characterization
- 3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine is used in the synthesis of novel chemical compounds. A study by Idrees et al. (2019) demonstrated its use in creating new antimicrobial agents. They developed a series of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, showcasing the compound's versatility in synthesizing diverse chemical structures with potential biological applications.
Biological Activities
- Compounds derived from 3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine have shown promise in various biological applications. For instance, in a study by Liu et al. (2020), derivatives of this compound were found to exhibit notable antitumor activity against lung adenocarcinoma and gastric cancer cell lines, suggesting its potential in cancer research.
Fluorescence Sensing
- The compound has been utilized in the development of fluorescent chemosensors. Research by Gao et al. (2018) demonstrated the synthesis of a novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine, which exhibited excellent fluorescence sensing ability for Al3+ and Zn2+. This highlights its utility in environmental monitoring and analytical chemistry.
Antimicrobial Evaluation
- The antimicrobial potential of derivatives of 3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine has been explored. In a study by JagadeeshPrasad et al. (2015), novel compounds were synthesized and tested for their antimicrobial activities, showing some compounds with promising results, indicating its role in developing new antimicrobial agents.
Catalyst in Chemical Reactions
- It is also used as a catalyst or intermediate in chemical reactions. For example, Togni et al. (1996) used derivatives of 1H-pyrazol-5-amine in palladium-catalyzed asymmetric allylic amination, demonstrating its utility in organic synthesis and catalysis.
Crystal Structure Analysis
- The compound's crystal structure has been analyzed to understand its molecular interactions and properties. Research by Jasinski et al. (2008) on a similar compound, 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, helped in understanding the crystal packing and molecular interactions, essential for designing drugs and materials.
Orientations Futures
The development of more potent and selective inhibitors that can be used as therapeutics for the treatment of various diseases is an ongoing area of research . The study of the mechanism of action of heterocyclic AP inhibitors is also an ongoing area of research, which could lead to the identification of new targets and new therapeutic strategies .
Propriétés
IUPAC Name |
5-(2,3,4-trichlorophenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-5-2-1-4(8(11)9(5)12)6-3-7(13)15-14-6/h1-3H,(H3,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCXCBMORHFCCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=NN2)N)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257732 |
Source


|
| Record name | 5-(2,3,4-Trichlorophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine | |
CAS RN |
502133-06-4 |
Source


|
| Record name | 5-(2,3,4-Trichlorophenyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502133-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,3,4-Trichlorophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole](/img/structure/B1334182.png)



![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)
![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)




